molecular formula C15H20BrN3 B6280848 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole CAS No. 1771112-27-6

6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole

Cat. No.: B6280848
CAS No.: 1771112-27-6
M. Wt: 322.2
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Description

6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole is a synthetic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a 2-(4-methylpiperazin-1-yl)ethyl group attached to the nitrogen atom of the indole ring. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Alkylation: The brominated indole is then subjected to alkylation with 2-(4-methylpiperazin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer, anti-inflammatory, and antimicrobial drugs.

    Biological Studies: The compound is employed in studying the biological activity of indole derivatives, including their interaction with various biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes and pathways.

    Pharmaceutical Industry: The compound is used in the development of new pharmaceuticals and in the optimization of drug candidates.

Mechanism of Action

The mechanism of action of 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the piperazine moiety enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole
  • 6-fluoro-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole
  • 6-iodo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole

Uniqueness

6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other halogenated indole derivatives.

Properties

CAS No.

1771112-27-6

Molecular Formula

C15H20BrN3

Molecular Weight

322.2

Purity

95

Origin of Product

United States

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